1-Propyl-1H-1,2,4-triazol-3-amine
Overview
Description
1-Propyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C₅H₁₀N₄ and a molecular weight of 126.1597 g/mol . This compound features a triazole ring substituted with an amine group at the 3-position and a propyl group at the 1-position.
Mechanism of Action
Target of Action
Triazole derivatives, in general, have been known to interact with various enzymes such as kinases , lysine-specific demethylase 1 , and carbonic anhydrase-II .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially alter the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
Given its potential interaction with cyp-450 , it could influence various metabolic pathways regulated by this enzyme.
Pharmacokinetics
Triazole derivatives are generally known for their low toxicity, favorable pharmacokinetic and pharmacodynamics characteristics .
Result of Action
Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-fungal, anti-tumor, anti-inflammatory, and antitubercular effects .
Action Environment
It is known that the compound is a solid under normal conditions , suggesting that it may be stable under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
1H-1,2,4-Triazol-3-amine, 1-propyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and engage in dipole interactions, which are crucial for its binding affinity and specificity . It interacts with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the biosynthesis of histidine . The nature of these interactions often involves competitive inhibition, where 1H-1,2,4-Triazol-3-amine, 1-propyl- competes with the natural substrate for the active site of the enzyme .
Cellular Effects
1H-1,2,4-Triazol-3-amine, 1-propyl- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in yeast cells, the compound requires an increased level of HIS3 expression for the cells to survive, indicating its impact on gene expression . Additionally, it can alter cellular metabolism by inhibiting specific enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The mechanism of action of 1H-1,2,4-Triazol-3-amine, 1-propyl- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of enzymes, such as imidazoleglycerol-phosphate dehydratase, through hydrogen bonding and dipole interactions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of histidine and other downstream effects on cellular metabolism . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-1,2,4-Triazol-3-amine, 1-propyl- can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to 1H-1,2,4-Triazol-3-amine, 1-propyl- can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1H-1,2,4-Triazol-3-amine, 1-propyl- vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 1H-1,2,4-Triazol-3-amine, 1-propyl- can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and potential cytotoxicity .
Metabolic Pathways
1H-1,2,4-Triazol-3-amine, 1-propyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects the biosynthesis of histidine by inhibiting imidazoleglycerol-phosphate dehydratase . This inhibition leads to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, 1H-1,2,4-Triazol-3-amine, 1-propyl- may interact with other metabolic enzymes, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, 1H-1,2,4-Triazol-3-amine, 1-propyl- is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . For example, its interaction with specific transporters may enhance its uptake into target cells, leading to higher intracellular concentrations and increased biochemical effects .
Subcellular Localization
The subcellular localization of 1H-1,2,4-Triazol-3-amine, 1-propyl- plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects . For instance, localization to the nucleus may enhance its impact on gene expression, while localization to the mitochondria may affect cellular metabolism .
Preparation Methods
The synthesis of 1-Propyl-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. The reaction conditions typically involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary, but they generally follow similar principles of nucleophilic substitution and ring closure.
Chemical Reactions Analysis
1-Propyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include microwave irradiation, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted triazoles and their derivatives .
Scientific Research Applications
1-Propyl-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals, such as herbicides and fungicides.
Materials Science:
Comparison with Similar Compounds
1-Propyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-Isopropyl-1H-1,2,4-triazol-5-amine: This compound has an isopropyl group instead of a propyl group, which may result in different chemical reactivity and biological activity.
3-Methyl-1H-1,2,4-triazol-5-amine: The presence of a methyl group at the 3-position instead of an amine group can significantly alter the compound’s properties and applications.
1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-propyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOWQPWDQMLRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207363 | |
Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58661-95-3 | |
Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058661953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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